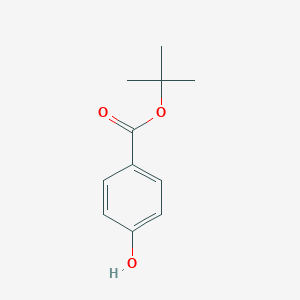









|
REACTION_CXSMILES
|
[CH3:1][C:2](=[CH2:4])[CH3:3].[OH:5][C:6]1[CH:14]=[CH:13][C:9]([C:10]([OH:12])=[O:11])=[CH:8][CH:7]=1.OS(O)(=O)=O.C([O-])(O)=O.[Na+]>O1CCOCC1>[OH:5][C:6]1[CH:14]=[CH:13][C:9]([C:10]([O:12][C:2]([CH3:4])([CH3:3])[CH3:1])=[O:11])=[CH:8][CH:7]=1 |f:3.4|
|


|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
CC(C)=C
|
|
Name
|
|
|
Quantity
|
13.8 g
|
|
Type
|
reactant
|
|
Smiles
|
OC1=CC=C(C(=O)O)C=C1
|
|
Name
|
|
|
Quantity
|
1 mL
|
|
Type
|
reactant
|
|
Smiles
|
OS(=O)(=O)O
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(=O)(O)[O-].[Na+]
|
|
Name
|
|
|
Quantity
|
50 mL
|
|
Type
|
solvent
|
|
Smiles
|
O1CCOCC1
|


|
Control Type
|
AMBIENT
|
|
Type
|
CUSTOM
|
|
Details
|
stirred for 2 h
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
CUSTOM
|
|
Details
|
condensed at -78° C. in a high-pressure tube
|
|
Type
|
CUSTOM
|
|
Details
|
The tube was then sealed
|
|
Type
|
TEMPERATURE
|
|
Details
|
The mixture was then cooled to -78° C.
|
|
Type
|
CUSTOM
|
|
Details
|
Any excess isobutylene was removed by means of a nitrogen stream
|
|
Type
|
EXTRACTION
|
|
Details
|
the mixture was extracted with ether
|
|
Type
|
EXTRACTION
|
|
Details
|
The ether solution was extracted with 1N NaOH solution
|
|
Type
|
EXTRACTION
|
|
Details
|
The aqueous extract
|
|
Type
|
EXTRACTION
|
|
Details
|
extracted with ether
|
|
Type
|
EXTRACTION
|
|
Details
|
The ether extract
|
|
Type
|
WASH
|
|
Details
|
was washed with NaHCO3 solution
|
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried (Na2SO4)
|
|
Type
|
FILTRATION
|
|
Details
|
The solution was filtered
|
|
Type
|
CUSTOM
|
|
Details
|
the solvent removed in-vacuo
|
|
Type
|
CUSTOM
|
|
Details
|
The residue was purified by flash chromatography (silica; 40% ethyl acetate in hexanes)
|




|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |